molecular formula C20H32O5 B032801 lipoxin A4 CAS No. 89663-86-5

lipoxin A4

Cat. No. B032801
CAS RN: 89663-86-5
M. Wt: 366.5 g/mol
InChI Key: IXAQOQZEOGMIQS-SSQFXEBMSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of aromatic LXA4 analogues involves key transformations such as Sharpless epoxidation, Pd-mediated Heck coupling, and diastereoselective reduction. These synthetic analogues demonstrate potent biological activities similar to native LXA4, including the stimulation of phagocytosis of apoptotic leukocytes by macrophages, highlighting their potential for therapeutic applications in inflammatory conditions (O’Sullivan et al., 2007).

Molecular Structure Analysis

LXA4 is characterized by a conjugated tetraene structure that is essential for its biological activity. Modifications to this structure, such as the introduction of a methylene bridge in synthetic analogues, have been explored to enhance the compound's stability and biological efficacy. For instance, the asymmetric synthesis of benzothiophene-containing LXA4 analogues with lower-chain modifications aims to replace the triene core with a more stable aromatic ring, potentially improving metabolic stability (Tighe et al., 2022).

Chemical Reactions and Properties

LXA4 and its analogues undergo various chemical reactions that are pivotal for their anti-inflammatory and pro-resolution bioactions. These reactions include transcellular biosynthesis and metabolic inactivation through dehydrogenase-mediated oxidation and reduction. The development of LXA4 analogues with enhanced chemical and metabolic stability aims to retain the beneficial biological activities while overcoming rapid inactivation in vivo (Guilford et al., 2004).

Physical Properties Analysis

The physical properties of LXA4, such as solubility, stability, and half-life, are crucial for its function as a bioactive molecule. Enhancements in chemical stability, as seen in novel 3-oxa LXA4 analogues, indicate progress in developing LXA4 derivatives with improved therapeutic profiles, including better solubility and resistance to rapid degradation (Guilford et al., 2004).

Chemical Properties Analysis

The anti-inflammatory and pro-resolving actions of LXA4 are closely linked to its chemical properties, such as its ability to interact with specific receptors on immune cells. The precise molecular interactions and signaling pathways activated by LXA4 and its analogues are fundamental to their therapeutic potential. Studies on synthetic analogues, like aromatic and heteroaromatic LXB4 mimetics, contribute to our understanding of LXA4's chemical properties and its role in resolving inflammation (Owen & Guiry, 2023).

Scientific Research Applications

Regulation of Inflammation

  • Field : Immunology
  • Application : LXA4 is involved in the regulation of inflammation. They exert immunomodulatory effects by regulating the behaviour of various immune cells, including neutrophils, macrophages, and T and B cells .
  • Methods : LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
  • Results : Lipoxin-mediated signaling is involved in chronic inflammation, cancer, diabetes-associated kidney disease, lung injury, liver injury, endometriosis, respiratory tract diseases, neurodegenerative diseases, chronic cerebral hypoperfusion, and retinal degeneration .

Neuroprotection

  • Field : Neuroscience
  • Application : LXA4 has been shown to exert a significant neuroprotective effect in a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells .
  • Methods : The administration of LXA4 in the rat model of MCAO and BV2 microglial cells resulted in the inhibition of the pro-inflammatory response .
  • Results : The neuroprotective effect was achieved through the downregulation of Tnf, Il1b, Fcgr2a, Notch1, Hes1, Nos2 and activation of Arg1, Mrc1, Hes5 genes .

Inhibition of Glial Cell Activation

  • Field : Neuroinflammation
  • Application : LXA4 and LXB4 have been found to inhibit glial cell activation in acute retinal neuroinflammation .
  • Methods : The study utilized a model of posterior uveitis induced by lipopolysaccharide endotoxin (LPS), which results in rapid retinal neuroinflammation primarily characterized by activation of resident macroglia (astrocytes and Müller glia), and microglia .
  • Results : Each lipoxin reduces acute inner retinal inflammation by affecting endogenous glial responses in a cascading sequence beginning with astrocytes and then microglia, depending on the timing of exposure; prophylactic or therapeutic .

Control of Proliferation and Reactive Oxygen Species Production

  • Field : Cellular Biology
  • Application : LXA4 has been found to control lipopolysaccharide (LPS)-induced proliferation and reactive oxygen species production .
  • Methods : The study involved the administration of LXA4 to cells that had been induced with LPS .
  • Results : LXA4 was found to control LPS-induced proliferation and reactive oxygen species production .

Inhibition of Pro-inflammatory Cytokine Production

  • Field : Immunology
  • Application : LXA4 has been found to block the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 by T lymphocytes .
  • Methods : The study involved the administration of LXA4 to T lymphocytes .
  • Results : LXA4 was found to block the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 .

Anti-inflammatory Effects on Various Organs

  • Field : Medicine
  • Application : LXA4 has been found to have good anti-inflammatory effects on the intestine, joints, lung, kidney, atherosclerosis, type II diabetes, and epidermal sites .
  • Methods : The study involved the administration of LXA4 to various organs and tissues .
  • Results : LXA4 was found to have good anti-inflammatory effects on the intestine, joints, lung, kidney, atherosclerosis, type II diabetes, and epidermal sites .

Anti-inflammatory Molecule

  • Field : Inflammation Research
  • Application : LXA4 is an endogenous bioactive lipid mediator involved in the regulation of inflammation. It exerts immunomodulatory effects by regulating the behaviour of various immune cells, promoting the clearance of apoptotic neutrophils, and dampening inflammation to promote tissue repair .
  • Methods : LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
  • Results : Lipoxin-mediated signaling is involved in chronic inflammation, cancer, diabetes-associated kidney disease, lung injury, liver injury, endometriosis, respiratory tract diseases, neurodegenerative diseases, chronic cerebral hypoperfusion, and retinal degeneration .

Protective Effects on Type 2 Diabetes Mellitus

  • Field : Endocrinology
  • Application : LXA4 has a protective effect on type 2 diabetes mellitus (T2DM) development .
  • Methods : A cohort study in China followed 2755 non-diabetic participants for about seven years. Cox proportional hazards model was used to estimate hazard ratios (HRs) and 95% confidence intervals (CI) for the association between LXA4 and incident T2DM .
  • Results : Higher LXA4 levels are significantly associated with a lower risk of T2DM development .

Alleviation of Oxidative Stress

  • Field : Cellular Biology
  • Application : LXA4 can reduce cell invasion by inhibiting the activation of the ROS/ERK/MMP signaling pathway in pancreatic cancer cells, and it can suppress cell invasion and proliferation abilities by de-activating the ROS/MAPK/NF-kB signaling pathway in hepatocellular carcinoma cells .
  • Methods : The study involved the administration of LXA4 to pancreatic cancer cells and hepatocellular carcinoma cells .
  • Results : The reduction of ROS plays the foremost role in these processes .

Control of Lipopolysaccharide-Induced Proliferation

  • Field : Cellular Biology
  • Application : LXA4 controls lipopolysaccharide (LPS)-induced proliferation and reactive oxygen species production .
  • Methods : The study involved the administration of LXA4 to cells that had been induced with LPS .
  • Results : LXA4 controlled LPS-induced proliferation and reactive oxygen species production .

Inhibition of Pro-inflammatory Cytokine Production

  • Field : Immunology
  • Application : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 by T lymphocytes .
  • Methods : The study involved the administration of LXA4 to T lymphocytes .
  • Results : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing the production of the anti-inflammatory cytokine, CCR5 .

Stimulation of Bacteria-Killing Capacity

  • Field : Immunology
  • Application : LXA4 stimulates the bacteria-killing capacity of leukocytes and airway epithelial cells .
  • Methods : The study involved the administration of LXA4 to leukocytes and airway epithelial cells .
  • Results : LXA4 was found to stimulate the bacteria-killing capacity of these cells .

Reduction of Perception of Pain Due to Inflammation

  • Field : Pain Management
  • Application : LXA4 has been found to reduce the perception of pain due to inflammation .
  • Methods : The study involved the administration of LXA4 to subjects experiencing pain due to inflammation .
  • Results : LXA4 was found to reduce the perception of pain in these subjects .

Inhibition of Production of Pro-Inflammatory Cytokines

  • Field : Immunology
  • Application : LXA4 inhibits the production of pro-inflammatory cytokines by mesangial cells, fibroblasts, and other pro-inflammatory cell types .
  • Methods : The study involved the administration of LXA4 to mesangial cells, fibroblasts, and other pro-inflammatory cell types .
  • Results : LXA4 was found to inhibit the production of pro-inflammatory cytokines by these cells .

Control of Lipopolysaccharide-Induced Proliferation

  • Field : Cellular Biology
  • Application : LXA4 controls lipopolysaccharide (LPS)-induced proliferation and reactive oxygen species production .
  • Methods : The study involved the administration of LXA4 to cells that had been induced with LPS .
  • Results : LXA4 controlled LPS-induced proliferation and reactive oxygen species production .

Inhibition of Pro-inflammatory Cytokine Production

  • Field : Immunology
  • Application : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing production of the anti-inflammatory cytokine, CCR5 by T lymphocytes .
  • Methods : The study involved the administration of LXA4 to T lymphocytes .
  • Results : LXA4 blocks the production of the pro-inflammatory cytokine, TNFα, while increasing production of the anti-inflammatory cytokine, CCR5 .

Safety And Hazards

Lipoxin A4 contains materials which may damage fertility or the unborn child. It also contains substances which are hazardous to the environment .

Future Directions

Increasing endogenously generated lipoxins may emerge as a new therapeutic approach to prevent and treat many of the most prevalent diseases underpinned by an increased inflammatory response .

properties

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQOQZEOGMIQS-SSQFXEBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040535
Record name Lipoxin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lipoxin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

lipoxin A4

CAS RN

89663-86-5
Record name Lipoxin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89663-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lipoxin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipoxin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIPOXIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lipoxin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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